molecular formula C6H12O6 B13943157 D-Glucose-4,6-13C2

D-Glucose-4,6-13C2

Cat. No.: B13943157
M. Wt: 182.14 g/mol
InChI Key: GZCGUPFRVQAUEE-QMHINTMRSA-N
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Description

D-Glucose-4,6-13C2 is a stable isotope-labeled form of D-glucose, a monosaccharide that serves as a primary source of energy for living organisms. The compound is labeled with carbon-13 isotopes at the 4th and 6th positions, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-4,6-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotopes and then convert it into D-glucose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the labeled glucose from other by-products. The use of specialized equipment and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-4,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and various glucose derivatives. These products are valuable for further biochemical and industrial applications .

Scientific Research Applications

D-Glucose-4,6-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of D-Glucose-4,6-13C2 involves its participation in metabolic pathways similar to regular D-glucose. It is transported into cells via glucose transporters and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. The labeled carbon atoms allow researchers to trace the metabolic fate of glucose and study the dynamics of glucose utilization in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-4,6-13C2 is unique due to its specific labeling at the 4th and 6th positions, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve these positions. This targeted labeling provides more precise data compared to uniformly labeled glucose.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,6-13C2)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,6+1

InChI Key

GZCGUPFRVQAUEE-QMHINTMRSA-N

Isomeric SMILES

[13CH2]([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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